molecular formula C6H5Br B116778 Bromobenzene-d5 CAS No. 4165-57-5

Bromobenzene-d5

Cat. No. B116778
CAS RN: 4165-57-5
M. Wt: 162.04 g/mol
InChI Key: QARVLSVVCXYDNA-RALIUCGRSA-N
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Description

Bromobenzene-d5 is a perdeuterated form of bromobenzene . It is used as a starting material for organic synthesis to introduce deuterated phenyl groups into other compounds . It is used to manufacture various deuterated active pharmaceutical ingredients (APIs), electronic components, and OLED displays . It is also used as an NMR solvent .


Synthesis Analysis

Bromobenzene can be directly substituted by benzene and bromine under iron-catalyzed conditions . It can also be prepared by diazotization reaction of aniline according to the Sandmeyer synthesis method . Another method involves the use of argon gas to replace the air in the reaction system, then raising the temperature to 90° C .


Molecular Structure Analysis

The molecular formula of Bromobenzene-d5 is C6D5Br . Its molecular weight is 162.04 g/mol . The structure of Bromobenzene-d5 has been evaluated using imaginary refractive indices, real refractive indices, and other absorption quantities and imaginary molar polarizability spectra .


Chemical Reactions Analysis

Bromobenzene-d5 is used as a precursor to introduce deuterium atoms into target molecules during chemical reactions . It is used in palladium-catalyzed reactions and in the synthesis of Grignard reagents .


Physical And Chemical Properties Analysis

Bromobenzene-d5 has a boiling point of 156 °C and a density of 1.539 g/mL at 25 °C . Its refractive index is 1.5585 . It is a clear colorless liquid .

Scientific Research Applications

  • Resonance-Enhanced Multiphoton Ionization Spectroscopy Bromobenzene-d5 has been used in the study of vibrationally resolved spectra of the S1←S0 transition of bromobenzene using resonance-enhanced multiphoton ionization spectroscopy. This research aids in understanding the form of vibrational modes between isotopologues and between electronic states, providing valuable insights into molecular behavior and structure (Andrejeva et al., 2015).

  • Vibrational Intensity Analysis Studies have been conducted on the absolute integrated vibrational intensities of bromobenzene-d5. Such analyses are crucial in understanding molecular structures and behaviors, especially in the context of substituted benzenes (Keefe & Pearson, 2005).

  • Molecular Motions under Pressure Bromobenzene-d5 has been used to study the effect of pressure on molecular motions in liquid states. This research provides insights into how pressure influences reorientational and translational motions of molecular liquids, contributing to our understanding of molecular dynamics (Parkhurst, Lee, & Jonas, 1971).

  • Anomalous X-ray Scattering Research involving differential anomalous scattering to determine the differential structure factor of the Br atoms in liquid bromobenzene highlights the use of bromobenzene-d5 in understanding molecular geometry and interactions (Schultz, Bertagnolli, & Frahm, 1990).

  • Metabonomic Analysis Bromobenzene-d5 has been utilized in metabonomic analyses to detect biomarkers and metabolites, particularly in studying bromobenzene-induced hepatic necrosis. This research aids in identifying protein targets and understanding toxicological mechanisms (Waters et al., 2006).

  • Spin Lattice Relaxation Times in Liquid Crystalline Phases The study of spin lattice relaxation times for deuterium nuclei in bromobenzene-d5 dissolved in thermotropic nematic mixtures contributes to the understanding of molecular behavior in anisotropic phases (Jacobsen & Elmelund, 1984).

  • Understanding Chemically-Induced Toxicities Bromobenzene, including its isotopologues like bromobenzene-d5, has been instrumental in unraveling the complexities of chemical-induced toxicities, particularly in studying metabolic activation and the role of reactive metabolites (Lau & Monks, 1988).

  • Study of Reaction Mechanisms Bromobenzene-d5 has been used in studies focusing on reaction mechanisms, such as the generation and structural characterization of specific chemical compounds, contributing to the field of synthetic chemistry (Niehues et al., 2003).

Safety And Hazards

Bromobenzene-d5 is flammable and causes skin irritation and serious eye irritation . It is toxic to aquatic life with long-lasting effects . It should be stored in a well-ventilated place, away from heat, sparks, open flames, and hot surfaces .

Future Directions

Due to the greater advantages of Deuterated drugs over their non-Deuterated counterparts, some pharmaceutical companies have begun researching Deuterated drug molecules . Bromobenzene-d5 is used to treat diseases such as schizophrenia, hay fever, migraines, and Alzheimer’s . In the electronics industry, Bromobenzene-d5 is used in the manufacture of OLED displays .

properties

IUPAC Name

1-bromo-2,3,4,5,6-pentadeuteriobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Br/c7-6-4-2-1-3-5-6/h1-5H/i1D,2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QARVLSVVCXYDNA-RALIUCGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])Br)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50961874
Record name 1-Bromo(~2~H_5_)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50961874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bromobenzene-d5

CAS RN

4165-57-5
Record name Bromobenzene-d5
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4165-57-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bromo(2H5)benzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004165575
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Bromo(~2~H_5_)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50961874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bromo(2H5)benzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
238
Citations
T Baer, R Kury - Chemical Physics Letters, 1982 - Elsevier
The absolute rates of bromine atom loss in bromobenzene and deutorobromobenzene ions were measured as a function of the internal energy. The ions were prepared at selected …
Number of citations: 35 www.sciencedirect.com
CD Keefe, LA Donovan - Journal of Molecular Structure, 2001 - Elsevier
The complex refractive index and imaginary molar polarizability spectra of liquid bromobenzene-d 5 are presented for the first time. The complex refractive indices were determined from …
Number of citations: 17 www.sciencedirect.com
CD Keefe, JK Pearson - Journal of Molecular Structure, 2005 - Elsevier
This paper continues the analysis of the integrated intensities of substituted benzenes. In particular, the absolute integrated vibrational intensities of bromobenzene-d 5 are presented. …
Number of citations: 7 www.sciencedirect.com
S Fridmann, FJ Dinan - The Journal of Organic Chemistry, 1968 - ACS Publications
… Experiments in which bromobenzene-d5 was used and the product mixture separated bypreparative gas chromatography afforded chlorobenzene which was shown to be fully …
Number of citations: 2 pubs.acs.org
HJ Parkhurst Jr, Y Lee, J Jonas - The Journal of Chemical Physics, 1971 - pubs.aip.org
… 4 we also included the experimental plot of Tl (P)/Tl (l) for bromobenzene-d5 as obtained from deuteron relaxation measurements. The normalized viscosities 7](1) /7](P) and the …
Number of citations: 44 pubs.aip.org
JP Jacobsen, P Elmelund - Molecular Physics, 1984 - Taylor & Francis
… The spin lattice relaxation times have been measured for all the deuterium nuclei in bromobenzene-d5 dissolved in thermotropic nematic mixtures of EBBA and ZLI 1167. A Jeener-…
Number of citations: 4 www.tandfonline.com
CD Gutsche, LJ Bauer - Tetrahedron Letters, 1981 - Elsevier
… In CDC13 and bromobenzene-d5 solutions the DNMR behavior of 1 and 2 is so similar that one miqht believe _ the two compounds to be identical. However, they are not! The calix[4]…
Number of citations: 133 www.sciencedirect.com
J Zheng, RP Hanzlik - Drug metabolism and disposition, 1992 - Citeseer
Alkaline permethylation and GC/MS analysis of urinary mercaptunc acids from rats given bromobenzene yielded several quinone-de-rived bromodlmethoxythioanisole isomers as …
Number of citations: 11 citeseerx.ist.psu.edu
F Hirayama - 1968 - osti.gov
-2-reaction has also,-been studied. byKharasch, Sharma and Lewis. 2 They report that. on photolysis with an.-unfiltered Hg resonance lamp up to ca 80% conversion, p-terphenyl and …
Number of citations: 0 www.osti.gov
M Mizuno, M Hamada, M Hashimoto, M Harada… - Powder …, 2004 - cambridge.org
… p-bromobenzene-d5 . Thus, acetylation of p-bromobenzened5 with acetic anhydride gave p-bromoacetophenone with a 73% yield. Oxidation of p-bromoacetophenone with aqueous …
Number of citations: 1 www.cambridge.org

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